Thenyldiamine

Description

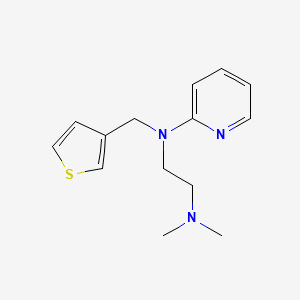

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14/h3-7,10,12H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGYDFVCAAKKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021335 | |

| Record name | Thenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169-172 °C @ 1.0 MM HG | |

| Record name | THENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

91-79-2 | |

| Record name | Thenyldiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenyldiamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenyldiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U52363JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thenyldiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thenyldiamine's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Thenyldiamine functions as an antagonist or inverse agonist at the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating type-I hypersensitivity reactions. The binding of this compound to the H1 receptor is competitive, meaning it vies with histamine for the same binding site on the receptor. By occupying this site without activating the receptor, this compound effectively blocks the downstream signaling cascade typically initiated by histamine.

The H1 Receptor Signaling Pathway

The canonical signaling pathway for the histamine H1 receptor involves its coupling to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the following cascade is initiated:

-

Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Cellular Response: The resulting increase in intracellular calcium concentration is a key trigger for various cellular responses associated with allergic symptoms, such as smooth muscle contraction and increased vascular permeability.

This compound, by blocking the initial activation of the H1 receptor, prevents this entire signaling cascade, thereby mitigating the physiological effects of histamine.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for this compound, such as binding affinity (Ki), functional antagonist potency (pA2), or IC50 values for H1 receptor-mediated responses. The table below is provided as a template for the type of data that would be generated from the experimental protocols described in this guide.

| Parameter | Description | Expected Value Range for First-Generation H1 Antagonists | Thenyl- diamine |

| Ki (nM) | Inhibitor constant; a measure of the binding affinity of the antagonist to the H1 receptor. A lower Ki indicates a higher binding affinity. | 1 - 100 nM | Data not available |

| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency. | 8.0 - 10.0 | Data not available |

| IC50 (nM) | The concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. In this context, it would typically refer to the inhibition of histamine-induced intracellular calcium release. | 10 - 500 nM | Data not available |

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows relevant to understanding the in vitro mechanism of action of this compound.

An In-depth Technical Guide to the Synthesis and Purification of Thenyldiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thenyldiamine is an antihistamine and anticholinergic agent belonging to the ethylenediamine class. This document provides a comprehensive technical overview of its synthesis and purification, intended for a professional audience in the fields of chemical research and drug development. It outlines detailed methodologies for the preparation of key intermediates and the final active pharmaceutical ingredient, including reaction conditions, purification protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that can be broadly categorized into three main stages:

-

Synthesis of the Intermediate N,N-dimethyl-N'-(2-pyridyl)ethylenediamine: This involves the formation of a crucial building block containing the pyridine and dimethylaminoethyl moieties.

-

Synthesis of the Intermediate 3-Thenyl Bromide: This is the thiophene-containing component required for the final condensation step.

-

Final Condensation and Purification: The two key intermediates are coupled to form this compound, which is then purified, typically as its hydrochloride salt.

The overall synthetic workflow is depicted below:

Caption: Overall workflow for the synthesis of this compound Hydrochloride.

Synthesis of Intermediates

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: Add sodium hydride (NaH) (1.2 equivalents) as a 60% dispersion in mineral oil to the DMF and stir the suspension.

-

Addition of Amine: Slowly add N,N-dimethylethylenediamine (1.1 equivalents) to the suspension at room temperature. Stir for 30 minutes to allow for the formation of the sodium amide.

-

Addition of Halopyridine: Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

| Parameter | Value/Condition |

| Reactants | 2-Chloropyridine, N,N-Dimethylethylenediamine |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) or Toluene |

| Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Purification | Vacuum Distillation |

Table 1: Reaction parameters for the synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

This starting material is prepared via the radical bromination of 3-methylthiophene using N-bromosuccinimide (NBS).

Reaction Scheme:

Experimental Protocol: [1]

-

Reaction Setup: In a 5-liter, three-necked flask equipped with a stirrer and a reflux condenser, dissolve 220 g (2.24 moles) of 3-methylthiophene and 4 g of benzoyl peroxide in 700 ml of dry benzene.

-

Initiation: Heat the solution to a vigorous reflux.

-

Addition of NBS: Add a mixture of 356 g (2.0 moles) of N-bromosuccinimide and 4 g of benzoyl peroxide in portions as rapidly as foaming allows (approximately 20 minutes).

-

Reaction Completion: Once the addition is complete and foaming has subsided, cool the flask in an ice bath.

-

Work-up: Filter off the succinimide and wash it with dry benzene. Immediately transfer the filtrate to a distilling flask.

-

Purification: Remove the benzene under reduced pressure. Distill the residue at 1 mm Hg, collecting the fraction boiling between 75-78 °C.

| Parameter | Value/Condition |

| Reactants | 3-Methylthiophene, N-Bromosuccinimide |

| Initiator | Benzoyl Peroxide |

| Solvent | Dry Benzene |

| Temperature | Vigorous Reflux |

| Purification | Vacuum Distillation (75-78 °C @ 1 mmHg) |

| Yield | 71-79% |

Table 2: Reaction parameters and yield for the synthesis of 3-Thenyl Bromide.[1]

Final Synthesis of this compound

The final step is a condensation reaction between the two prepared intermediates.

Reaction Scheme:

Experimental Protocol: [2]

-

Reaction Setup: To a suspension of 3.12 g of sodium amide in 50 ml of dry toluene, add 12 g of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine dropwise.

-

Amide Formation: Reflux the mixture for 2 hours.

-

Condensation: Cool the mixture to 50 °C and add 21 g of 3-thenyl bromide dropwise.

-

Reaction Completion: After the initial reaction subsides, reflux the brownish-orange mixture for an additional 30 minutes.

-

Work-up: Cool the reaction and pour it into 150 ml of water. Separate the toluene layer and extract it with 5% hydrochloric acid.

-

Isolation of Free Base: Saturate the acidic aqueous extract with potassium carbonate. Extract the liberated free base with ether.

-

Purification: Dry the ether extract and fractionate by vacuum distillation to yield the final product.

| Parameter | Value/Condition |

| Reactants | N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, 3-Thenyl Bromide |

| Base | Sodium Amide (NaNH₂) |

| Solvent | Dry Toluene |

| Temperature | Reflux |

| Purification | Vacuum Distillation (169-172 °C @ 1 mmHg) |

| Yield | 31% |

Table 3: Reaction parameters and yield for the synthesis of this compound free base.[2]

The free base of this compound is a liquid, but it can be converted to a stable, crystalline hydrochloride salt for easier handling and purification.

Experimental Protocol: [2]

-

Dissolution: Dissolve 106 g of the purified this compound free base in 500 ml of isopropyl alcohol.

-

Acidification: Add 34 ml of concentrated hydrochloric acid to the solution.

-

Crystallization: Shake the mixture and allow it to stand. The hydrochloride salt will precipitate.

-

Isolation: Collect the crystals by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

-

Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent such as methanol or ethanol-water mixtures. The general principle is to dissolve the salt in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.[3][4][5]

| Property | Value | Reference |

| Form | Crystalline solid | [2] |

| Recrystallization Solvent | Isopropyl Alcohol / Methanol | [2][6] |

Table 4: Properties and purification of this compound Hydrochloride.

Analytical Characterization

The purity and identity of the synthesized this compound and its intermediates should be confirmed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical system would use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

-

Gas Chromatography (GC): GC can be used to assess the purity of the volatile free base and intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the compounds, further confirming their identity.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always conduct their own risk assessments and adhere to all laboratory safety protocols when carrying out these procedures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cas 91-79-2,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 7. 3-(Bromomethyl)thiophene|CAS 34846-44-1|RUO [benchchem.com]

The Pharmacological Profile of Thenyldiamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenyldiamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.[1] Like other compounds in this category, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. As a first-generation agent, this compound hydrochloride is also known to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a characteristic that has led to its largely being superseded by newer, non-sedating antihistamines.[2][3] This guide provides a detailed overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound hydrochloride, representative data from other first-generation ethylenediamine antihistamines are presented for comparative context.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N,N-Dimethyl-N'-pyridin-2-yl-N'-(3-thienylmethyl)ethane-1,2-diamine hydrochloride | [1] |

| CAS Number | 958-93-0 | [4] |

| Molecular Formula | C₁₄H₁₉N₃S·HCl | [4] |

| Molecular Weight | 297.85 g/mol | [4] |

| Appearance | White powder with a bitter taste | [5] |

| Melting Point | 169.5-170 °C | [5] |

| Solubility | Soluble in water up to 20% | [5] |

Pharmacodynamics

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound hydrochloride functions as a competitive antagonist at the histamine H1 receptor.[2] In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine, the endogenous agonist, binds to and stabilizes the active conformation, initiating a downstream signaling cascade. This compound, as an antagonist (more accurately, an inverse agonist), binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the baseline level of receptor signaling.[2] This prevents histamine from binding and eliciting its pro-inflammatory and allergic effects.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The binding of an agonist like histamine triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a well-defined intracellular signaling cascade.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C14H19N3S | CID 7066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical and physical properties of Thenyldiamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenyldiamine is a first-generation antihistamine belonging to the ethylenediamine class.[1] It exhibits both antihistaminic and anticholinergic properties.[1] Historically used for the symptomatic relief of allergic conditions, its study provides valuable insights into the pharmacology of H1 receptor antagonists. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound is chemically designated as N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine.[2] Its structural formula and key identifying information are presented below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine[2] |

| CAS Number | 91-79-2[3] |

| Molecular Formula | C₁₄H₁₉N₃S[2] |

| Molecular Weight | 261.39 g/mol [2] |

| Canonical SMILES | CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2 |

| InChI Key | RCGYDFVCAAKKNG-UHFFFAOYSA-N[3] |

Table 2: Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Form |

| Physical Form | Liquid | Free Base[2] |

| Boiling Point | 169-172 °C @ 1.0 mmHg[2] | Free Base |

| Refractive Index | 1.5915 @ 20 °C/D[2] | Free Base |

| Melting Point | 169.5-170 °C[2] | Hydrochloride Salt |

| Solubility | Soluble in water up to 20%; slightly soluble in alcohol.[2] | Hydrochloride Salt |

| pH | 6.5 (1% aqueous solution)[2] | Hydrochloride Salt |

| pKa (Strongest Basic) | 8.76 (Predicted) | N/A |

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound functions as a competitive antagonist of the histamine H1 receptor.[4] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to its sedative side effects.[5] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, initiating a signaling cascade that results in the characteristic symptoms of an allergic response. This compound competitively blocks this binding, thereby mitigating these effects.

Signaling Pathway of Histamine H1 Receptor Activation

The binding of histamine to the H1 receptor triggers a well-defined signaling pathway, which is inhibited by this compound. A simplified representation of this pathway is provided below.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of N,N-dimethylaminoethyl-α-aminopyridine with 3-thenyl bromide. A detailed experimental protocol, adapted from the literature, is provided below.

Materials:

-

N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine

-

3-Thenyl bromide

-

Sodium amide (NaNH₂)

-

Toluene (dry)

-

Diethyl ether

-

5% Hydrochloric acid

-

Potassium carbonate

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of sodium amide in dry toluene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine is added dropwise to the suspension.

-

The mixture is refluxed for 2 hours to ensure the formation of the sodium salt.

-

After cooling, 3-thenyl bromide is added dropwise, and the reaction mixture is refluxed for an additional 30 minutes.

-

The reaction mixture is then cooled and poured into water.

-

The toluene layer is separated and extracted with 5% hydrochloric acid.

-

The acidic aqueous layer is saturated with potassium carbonate to liberate the free base.

-

The free base is extracted with diethyl ether.

-

The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Purification of this compound Hydrochloride by Recrystallization

The crude this compound free base can be converted to its hydrochloride salt and purified by recrystallization.

Materials:

-

Crude this compound

-

Methanol

-

Concentrated hydrochloric acid

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in methanol.

-

Slowly add concentrated hydrochloric acid to the solution until it is acidic, which will precipitate the this compound hydrochloride.

-

Heat the suspension to dissolve the salt completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Filter the hot solution to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the purified crystals in a vacuum oven.

In Vitro Bioassay for H1-Antihistamine Activity using Guinea Pig Ileum

This bioassay is a classic method to determine the potency of H1-antihistamines by measuring their ability to inhibit histamine-induced contractions of isolated guinea pig ileum smooth muscle.[6][7]

Caption: Workflow for the Guinea Pig Ileum Bioassay for H1-Antihistamine Activity.

Spectral Data

While publicly available, fully assigned NMR and IR spectra for this compound are limited, the characteristic spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the pyridine and thiophene rings, methylene protons of the ethylenediamine chain and the thenyl group, and a characteristic singlet for the N,N-dimethyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons in the two different aromatic rings, the aliphatic carbons of the ethylenediamine backbone, and the methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations from the aromatic rings.

-

C-N stretching vibrations.

-

C-S stretching from the thiophene ring.

Mass Spectrometry: Mass spectral analysis of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethylenediamine chain and loss of the dimethylamino and thenyl moieties.

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into this and other first-generation antihistamines. The detailed signaling pathway and experimental workflows offer a practical framework for studying H1 receptor antagonists.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C14H19N3S | CID 7066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. benchchem.com [benchchem.com]

Thenyldiamine: A Technical and Historical Review of a First-Generation Antihistamine

Thenyldiamine , an ethylenediamine derivative, emerged in the mid-20th century as a first-generation H1 antihistamine and anticholinergic agent. Marketed under brand names such as Thenfadil by Winthrop-Stearns Inc., it was utilized for the symptomatic relief of allergic conditions including asthma and hay fever. Despite its initial clinical use, this compound, like many of its contemporaries, has since been largely superseded by newer generations of antihistamines with improved safety and efficacy profiles. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and eventual decline of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was first synthesized in 1949 by Campaigne and LeSuer, a period marked by a surge in the discovery and development of antihistaminic compounds. The 1940s saw the introduction of the first generation of these drugs, which represented a significant therapeutic advance in managing allergic diseases. These early antihistamines, including this compound, were characterized by their ability to cross the blood-brain barrier, leading to the common side effect of sedation.

Chemical Synthesis

The synthesis of this compound, as described in the historical literature, involves the condensation of N,N-dimethylaminoethyl-alpha-aminopyridine with 3-thenyl bromide.

Experimental Protocol: Synthesis of this compound

While the original 1949 publication by Campaigne and LeSuer provides the foundational method, the detailed experimental protocol, including specific reaction conditions, solvents, and purification techniques, is not readily accessible in modern databases. A generalized procedure based on the available information would involve the reaction of the two key precursors, likely in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Purification would typically be achieved through distillation or chromatographic methods.

A generalized experimental workflow for the synthesis is outlined below:

Mechanism of Action

This compound functions as a first-generation H1 histamine receptor antagonist.[1] Histamine, a key mediator of allergic and inflammatory responses, exerts its effects by binding to one of four types of histamine receptors (H1, H2, H3, and H4). The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade.

This compound, as an antagonist, competitively binds to the H1 receptor, preventing histamine from binding and activating it. This blockade inhibits the downstream signaling pathway, thereby mitigating the symptoms of an allergic reaction.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.

As an anticholinergic agent, this compound also exhibits activity at muscarinic acetylcholine receptors. This action is responsible for some of its side effects, such as dry mouth and blurred vision.

Quantitative Pharmacological Data

A significant challenge in providing a complete technical overview of this compound is the lack of publicly available quantitative pharmacological data. Specific binding affinities (Ki or IC50 values) for this compound at the histamine H1 receptor and various muscarinic receptor subtypes are not reported in readily accessible scientific literature. This absence of data prevents a detailed comparison with other first-generation and subsequent antihistamines.

Table 1: Summary of Pharmacological Data for this compound

| Parameter | Value | Reference |

| Target Receptor | Histamine H1 Receptor | [1] |

| Mechanism of Action | Antagonist | [1] |

| H1 Receptor Binding Affinity (Ki) | Not Reported | N/A |

| Muscarinic Receptor Binding Affinity (Ki) | Not Reported | N/A |

Clinical Data

Detailed results from well-controlled clinical trials of this compound are scarce in the modern medical literature. While it was used for allergic conditions, specific data on efficacy endpoints (e.g., reduction in symptom scores) and the incidence of adverse events are not available for a comprehensive tabular summary. The known side effects are generally extrapolated from those of other first-generation antihistamines and its anticholinergic properties.

Table 2: Summary of Clinical Information for this compound

| Parameter | Description |

| Brand Name | Thenfadil |

| Indications | Allergic conditions (e.g., asthma, hay fever) |

| Dosage (Adult) | 15 - 90 mg daily |

| Common Side Effects (presumed) | Sedation, dizziness, dry mouth, blurred vision |

Conclusion

This compound represents an important step in the historical development of antihistamines. As a first-generation agent, it provided relief for allergy sufferers at a time when therapeutic options were limited. However, its sedative and anticholinergic side effects, coupled with the lack of detailed and publicly available clinical and pharmacological data, have led to its replacement by newer, safer, and more effective medications. For drug development professionals, the story of this compound underscores the importance of optimizing receptor selectivity and minimizing off-target effects to improve the therapeutic index of new drug candidates. Further research into the historical archives of pharmaceutical companies may yet uncover more detailed information about this early antihistamine.

References

Initial Toxicology Profile of Thenyldiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenyldiamine, a first-generation antihistamine of the ethylenediamine class, exhibits a toxicological profile characterized by moderate acute oral toxicity and a low potential for carcinogenicity. As with other drugs in its class, its primary toxicological concerns are linked to its antihistaminic and anticholinergic activities. This technical guide provides a consolidated overview of the initial toxicology studies of this compound, presenting quantitative data in structured tables, detailing experimental methodologies based on established guidelines, and visualizing key toxicological pathways. Due to the limited availability of detailed historical study protocols, methodologies are described based on relevant OECD guidelines and standard toxicological practices of the era.

Acute Toxicity

This compound is classified as harmful if swallowed.[1] The primary measure of its acute toxicity is the median lethal dose (LD50).

Quantitative Data

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 525 mg/kg | Rat | Oral | [Hoppe, Lands (cited in various sources)] |

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)

The determination of the acute oral LD50 for this compound would have likely followed a protocol similar to the internationally recognized OECD guidelines for acute oral toxicity testing.

-

Test Animals: Healthy, young adult albino rats (e.g., Sprague-Dawley strain) of a single sex, or both, would have been used.[2][3] Animals would be acclimated to laboratory conditions before the study.

-

Housing and Feeding: The animals would be housed in appropriate cages with controlled temperature and light-dark cycles. Standard laboratory diet and water would be provided ad libitum, with a brief fasting period before administration of the test substance.[2][3]

-

Dose Administration: this compound, likely dissolved or suspended in a suitable vehicle (e.g., water or corn oil), would have been administered as a single dose by oral gavage.[3] The volume administered would be based on the animal's body weight.

-

Observation Period: Animals would be observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for a period of at least 14 days.[2][4]

-

Pathology: At the end of the observation period, all surviving animals would be euthanized and subjected to a gross necropsy.

Genotoxicity

Limited data is available regarding the genotoxicity of this compound. A study utilizing a hepatocyte/DNA repair assay suggests a potential for weak DNA-damaging activity.

Quantitative Data

| Assay | Result | System | Conclusion | Reference |

| Hepatocyte/DNA Repair Assay (Unscheduled DNA Synthesis) | Weak positive response | Primary cultures of Fischer-344 rat hepatocytes | May be a weak DNA-damaging agent | [5] |

Experimental Protocol: Hepatocyte/DNA Repair Assay

This in vitro assay assesses the ability of a substance to induce DNA repair in primary hepatocytes, which is an indicator of DNA damage.

-

Hepatocyte Isolation and Culture: Primary hepatocytes would be isolated from the livers of adult male Fischer-344 rats. The isolated cells would then be cultured to form a monolayer.

-

Treatment: The cultured hepatocytes would be exposed to various concentrations of this compound in the presence of a radiolabeled DNA precursor (e.g., tritiated thymidine). A positive control known to induce DNA repair would also be tested concurrently.

-

Measurement of Unscheduled DNA Synthesis (UDS): After treatment, the amount of radiolabeled thymidine incorporated into the DNA of non-replicating cells (a measure of DNA repair) would be quantified, typically through autoradiography or liquid scintillation counting.

-

Cytotoxicity Assessment: Concurrent cytotoxicity assays would be performed to ensure that the observed DNA repair is not a result of cell death.[5]

Carcinogenicity

A long-term study in rats was conducted to evaluate the carcinogenic potential of this compound.

Quantitative Data

| Study Type | Species | Route of Administration | Duration | Result | Reference |

| Carcinogenicity | Sprague-Dawley Rats | Drinking Water | Long-term | Did not exhibit significant neoplastic effects | [6][7] |

Experimental Protocol: Carcinogenicity Study (Based on OECD Guideline 451)

The carcinogenicity study of this compound likely followed a protocol consistent with the principles of long-term rodent bioassays.

-

Test Animals: Groups of male and female Sprague-Dawley rats would be used.[6]

-

Dose Administration: this compound hydrochloride would be administered continuously in the drinking water.[6] At least three dose levels and a control group receiving untreated drinking water would be included. The highest dose would be selected to be a maximum tolerated dose (MTD).

-

Study Duration: The study would typically last for the majority of the animals' lifespan (e.g., 24 months).

-

Observations: Animals would be observed daily for clinical signs of toxicity and the development of palpable masses. Body weight and food/water consumption would be monitored regularly.

-

Pathology: At the end of the study, all surviving animals would be euthanized. A complete necropsy would be performed on all animals, and all organs and tissues would be examined macroscopically and microscopically for evidence of neoplasia and other pathological changes.

Mechanisms of Toxicity and Associated Signaling Pathways

The toxic effects of this compound are primarily extensions of its pharmacological actions as a first-generation antihistamine with significant anticholinergic properties.

Antihistaminic (H1 Receptor Antagonism) Effects

This compound acts as an antagonist at the histamine H1 receptor. In cases of overdose, this can lead to significant central nervous system (CNS) depression.[8][9]

Figure 1: Toxicological consequence of H1 receptor antagonism by this compound.

Anticholinergic (Muscarinic Receptor Antagonism) Effects

This compound also blocks muscarinic acetylcholine receptors, leading to a range of anticholinergic effects that can be toxic at high doses.[10][11][12]

Figure 2: Anticholinergic toxicity pathway of this compound.

Experimental Workflow Overview

The toxicological evaluation of a compound like this compound generally follows a tiered approach, starting with acute toxicity and moving towards more specialized assays if warranted.

Figure 3: General experimental workflow for toxicological assessment.

Conclusion

The initial toxicological data for this compound indicate a profile of moderate acute toxicity and a low likelihood of carcinogenicity. The primary toxicological concerns are extensions of its pharmacological activity as a first-generation antihistamine with notable anticholinergic effects. Further studies, particularly on chronic toxicity and a broader range of genotoxicity endpoints, would be necessary for a more complete risk assessment. The provided experimental protocols, based on established guidelines, offer a framework for understanding how these initial toxicological evaluations were likely conducted. The visualized pathways highlight the key mechanisms underlying the potential toxicity of this compound.

References

- 1. This compound | C14H19N3S | CID 7066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. agc-chemicals.com [agc-chemicals.com]

- 5. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, this compound hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]

- 11. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Anticholinergic - Wikipedia [en.wikipedia.org]

Thenyldiamine Receptor Binding Affinity Assays: A Technical Guide

Introduction

Thenyldiamine is a first-generation antihistamine of the ethylenediamine class, primarily known for its antagonist activity at the histamine H1 receptor.[1] Like many first-generation antihistamines, it effectively mitigates allergic reactions but is also associated with central nervous system effects such as sedation due to its ability to cross the blood-brain barrier.[1] Understanding the binding affinity of this compound and similar compounds to their primary target and potential off-target receptors is crucial for drug development, enabling the characterization of potency, selectivity, and potential side effect profiles. Receptor binding assays are the cornerstone of this characterization, providing quantitative data on the drug-receptor interaction.

This technical guide provides an in-depth overview of the methodologies used to assess the receptor binding affinity of this compound, focusing on its primary target, the histamine H1 receptor, and other key receptors implicated in the side effect profile of first-generation antihistamines.

Primary Target: Histamine H1 Receptor Binding

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[2] Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/G11 protein, leading to the activation of phospholipase C (PLC).[1][2] This results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), culminating in an inflammatory response.[1] this compound binds to the receptor, stabilizing its inactive state and preventing this cascade.[2]

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor triggers a conformational change, activating the associated Gq/11 protein. The Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. DAG and Ca2+ together activate Protein Kinase C (PKC), which phosphorylates downstream targets, leading to cellular responses like smooth muscle contraction and increased vascular permeability.

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor. The assay measures the ability of the unlabeled test compound (this compound) to displace a specific radioligand (e.g., [³H]-mepyramine) from the receptor.[3]

1. Materials and Reagents:

-

Receptor Source: Commercially available membrane preparations from HEK293 cells transiently or stably expressing the human histamine H1 receptor.[3]

-

Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).[4]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted in assay buffer.

-

Non-specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin.[3]

-

Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[5][6]

2. Membrane Preparation:

-

If not using a commercial source, prepare crude membrane fractions from tissues or cultured cells expressing the H1 receptor.[5]

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[5]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[5]

3. Assay Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer to a final concentration of 5-20 µg protein per well.[5]

-

Set up the 96-well plate with triplicate wells for:

-

Total Binding (TB): Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled antagonist (mianserin).

-

Competition Binding: Membranes + Radioligand + Serial dilutions of this compound.

-

-

Add 150 µL of the membrane preparation to each well.

-

Add 50 µL of the competing test compound (this compound dilutions) or buffer (for TB) or NSB determinator.

-

Initiate the binding reaction by adding 50 µL of [³H]-mepyramine solution. The final concentration of the radioligand should be at or below its Kd value (typically 1-5 nM) to ensure assay sensitivity.[4][7]

-

Incubate the plate for 60 minutes at 30°C (or as optimized, e.g., 4 hours at 25°C) with gentle agitation to reach equilibrium.[3][5]

4. Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate.[5]

-

Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate (e.g., 30 minutes at 50°C).[5]

-

Add scintillation cocktail to each well and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[6]

5. Data Analysis:

-

Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[4]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used, and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Off-Target Receptor Binding Profile

A key characteristic of first-generation antihistamines is their propensity to bind to other receptors, which is responsible for many of their side effects. A comprehensive binding affinity profile for this compound should include assays for muscarinic, adrenergic, and other histamine receptor subtypes.

Muscarinic Acetylcholine Receptors (mAChRs)

-

Significance: Antagonism at M1-M5 muscarinic receptors leads to anticholinergic side effects like dry mouth, blurred vision, and urinary retention.[8][9]

-

Assay Principle: A competitive binding assay similar to the one for the H1 receptor can be performed using a non-selective muscarinic radioligand like [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB) and membrane preparations from tissues rich in mAChRs (e.g., brain cortex, heart).[9][10]

Adrenergic Receptors (α and β)

-

Significance: Binding to α-adrenergic receptors can cause dizziness and hypotension.[11][12]

-

Assay Principle: Assays can be conducted using radioligands such as [³H]-dihydroergocryptine for α-receptors or [³H]-dihydroalprenolol for β-receptors with appropriate tissue sources (e.g., rat liver for α, rat lung or heart for β).[12][13]

Other Histamine Receptors (H2, H3, H4)

-

Significance: While this compound is H1-selective, assessing its affinity for other histamine receptor subtypes confirms this selectivity. The H2 receptor is involved in gastric acid secretion, while H3 and H4 receptors play roles in neurotransmission and immunomodulation, respectively.[14][15]

-

Assay Principle: Competitive binding assays can be run using specific radioligands like [³H]-tiotidine (H2), Nα-[³H]-methylhistamine (H3), or [³H]-UR-PI294 (H4) with cell lines expressing the specific receptor subtype.[14][16][17]

General Workflow for Receptor Binding Assays

The workflow for competitive radioligand binding assays is highly conserved across different GPCR targets. The primary variables are the choice of receptor source, radioligand, and incubation conditions, which must be optimized for each specific receptor-ligand system.

Data Presentation: Binding Affinity Profile

The primary output of these assays is the inhibitory constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates higher binding affinity. The data should be summarized in tables to facilitate comparison of this compound's potency and selectivity.

Table 1: Representative Binding Affinities (Ki, nM) of H1 Antihistamines

This table illustrates typical binding parameters for different H1 antihistamines. The specific Ki value for this compound would be determined using the protocol described above.

| Compound | Class | Receptor | Ki (nM) | Reference |

| This compound | First-Generation | Human H1 | To Be Determined | N/A |

| Mepyramine | First-Generation | Human H1 | ~2.3 | [2] |

| Doxepin | First-Generation | Human H1 | ~0.09 | [2] |

| Levocetirizine | Second-Generation | Human H1 | ~3.0 | [2] |

| Desloratadine | Second-Generation | Human H1 | ~0.4 | [2] |

Table 2: this compound Off-Target Binding Profile (Hypothetical Data)

This table presents a hypothetical binding profile for this compound at key off-target receptors, which is characteristic of a first-generation antihistamine. Actual values would need to be determined experimentally.

| Receptor Family | Receptor Subtype | Representative Radioligand | Hypothetical Ki (nM) |

| Histaminergic | H1 | [³H]-mepyramine | <10 |

| H2 | [³H]-tiotidine | >1,000 | |

| H3 | Nα-[³H]-methylhistamine | >1,000 | |

| Cholinergic | Muscarinic (M1-M5) | [³H]-NMS | 100 - 500 |

| Adrenergic | α₁ | [³H]-prazosin | 200 - 800 |

| α₂ | [³H]-yohimbine | >1,000 | |

| β (non-selective) | [³H]-dihydroalprenolol | >10,000 |

Conclusion

Receptor binding affinity assays are indispensable tools for the pharmacological characterization of drugs like this compound. By employing competitive radioligand binding assays, researchers can quantitatively determine the affinity (Ki) of this compound for its primary therapeutic target, the histamine H1 receptor, as well as a panel of off-target receptors. This comprehensive binding profile is essential for understanding the compound's potency, selectivity, and the molecular basis for its potential side effects. The detailed protocols and workflows provided in this guide offer a robust framework for conducting these critical experiments in the drug discovery and development process.

References

- 1. SMPDB [smpdb.ca]

- 2. This compound Hydrochloride [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the affinity and selectivity of denopamine (TA-064), a new cardiotonic agent, for beta-adrenergic receptors [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. resources.tocris.com [resources.tocris.com]

- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 17. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of Thenyldiamine Analogs: A Guide to Histamine H1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structural activity relationship (SAR) of thenyldiamine analogs as histamine H1 receptor antagonists. This compound, a first-generation antihistamine, serves as a foundational scaffold for understanding the molecular intricacies required for potent H1 receptor blockade. This document provides a comprehensive overview of the key structural motifs, their influence on biological activity, detailed experimental protocols for assessing receptor affinity, and a visualization of the associated signaling pathways.

The Pharmacophore: Key Structural Features for H1 Antagonism

The general structure of first-generation H1 antihistamines, including the ethylenediamine class to which this compound belongs, can be distilled down to a core pharmacophore. Understanding this pharmacophore is crucial for the rational design of novel analogs with improved potency and selectivity.[1] The essential components are:

-

Two Aromatic/Heteroaromatic Rings (Ar1 and Ar2): These lipophilic groups are critical for binding to the receptor, likely through van der Waals and pi-stacking interactions. For significant H1 affinity, a diaryl substitution is essential.[1] In this compound, these are a pyridine ring and a thiophene ring. The co-planarity of these two rings can influence the optimal antihistaminic activity.[1]

-

A Spacer Atom (X): This atom connects the diarylmethyl moiety to the ethylamine side chain. In the case of this compound and other ethylenediamine derivatives, this is a nitrogen atom.[1]

-

An Ethylamine Chain (-CH2-CH2-N): A two-carbon chain is the most common and generally the most active spacer between the nitrogen (X) and the terminal amine. Branching of this chain typically leads to a decrease in activity.[1]

-

A Terminal Tertiary Amine (NR2): A terminal tertiary amine is required for maximum activity.[1] This group is protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the H1 receptor. This amine can also be part of a heterocyclic ring.[1]

Quantitative Structure-Activity Relationship (SAR) Insights

| Compound ID | R | n | H1R Antagonism (pKB) |

| 14 | OMe | 2 | 6.8 |

| 16 | OMe | 3 | 7.4 |

| 18 | OMe | 4 | 7.8 |

| 21 | OMe | 6 | 8.3 |

| 25 | Guanidinothiazole | 2 | 8.05 |

| 28 | Guanidinothiazole | 3 | 8.6 |

| 32 | Guanidinothiazole | 6 | 8.61 |

| 33 | Guanidinothiazole (p-F) | 6 | 8.3 |

Data extracted from a study on dual histamine H1 and H2 receptor antagonists. The compounds are N-desmethylmepyramine derivatives linked via a polymethylene spacer to a cyanoguanidine group.[2][3]

Key SAR Observations from Related Compounds:

-

Nature of the Diaryl System: The specific aromatic and heteroaromatic rings significantly influence potency. Bioisosteric replacement of the phenyl or pyridyl rings can modulate affinity and selectivity.

-

Spacer Length (n): In the presented series of mepyramine-type analogs, increasing the length of the polymethylene spacer (n) from 2 to 6 generally leads to an increase in H1 receptor antagonistic activity.[2][3]

-

Substitution on the Aromatic Rings: Substitution on the aryl rings can have a dramatic effect on affinity. For example, in a series of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, meta-substitution on a pendant phenyl ring increased H1 affinity up to 100-fold.

-

The Terminal Amine: The dimethylamino group is a common feature for potent activity. Modifications to these alkyl groups can impact binding.

Histamine H1 Receptor Signaling Pathway

This compound and its analogs act as inverse agonists at the histamine H1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon binding histamine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the physiological effects of histamine. H1-antihistamines interfere with the action of histamine at this receptor, thus attenuating the inflammatory response.[4]

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols: Assessing H1 Receptor Binding Affinity

The primary method for determining the binding affinity of this compound analogs to the histamine H1 receptor is a competitive radioligand binding assay.

[³H]Mepyramine Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., a this compound analog) to displace a radiolabeled H1 antagonist, [³H]mepyramine, from the receptor.

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound analog.

-

Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Experimental Workflow:

Caption: Workflow for a [³H]Mepyramine Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the H1 receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the this compound analog.

-

-

Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the incubation by filtering the samples through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (the equilibrium dissociation constant for the test compound) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

-

Conclusion

The structural activity relationship of this compound analogs is governed by a well-defined pharmacophore that is characteristic of first-generation H1 antihistamines. Potent antagonism of the histamine H1 receptor is contingent on the presence of two aromatic rings, a specific spacer, and a terminal tertiary amine. While a dedicated SAR study for a series of this compound analogs is not publicly available, data from structurally related compounds provide valuable insights into how modifications to this scaffold can significantly impact binding affinity. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel this compound derivatives, paving the way for the development of next-generation antihistamines with optimized therapeutic profiles.

References

Thenyldiamine Metabolism and Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenyldiamine, a first-generation ethylenediamine antihistamine, has been utilized for its H1 receptor antagonist properties. A comprehensive understanding of its metabolic fate is crucial for evaluating its efficacy, safety profile, and potential drug-drug interactions. This technical guide provides an in-depth overview of the known and predicted metabolic pathways of this compound, methods for metabolite identification, and relevant experimental protocols. While specific human pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related compounds and general principles of drug metabolism to provide a robust framework for researchers. The primary metabolic routes for ethylenediamine derivatives involve N-oxidation and N-demethylation, likely mediated by the cytochrome P450 (CYP) enzyme system. This document outlines the analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), that are pivotal for the separation and structural elucidation of this compound and its metabolites.

Introduction

This compound is a member of the ethylenediamine class of H1-antihistamines, characterized by a tertiary amino group and a thiophene moiety. Like other classic antihistamines, its therapeutic action is derived from its ability to block the effects of histamine at H1 receptors. The metabolism of this compound is a critical determinant of its pharmacokinetic profile, including its duration of action and potential for toxicity. The biotransformation of this compound is presumed to follow pathways common to other ethylenediamine derivatives, primarily involving oxidative reactions.

This compound Metabolism

The metabolism of this compound is anticipated to occur predominantly in the liver, mediated by the cytochrome P450 (CYP450) superfamily of enzymes. The primary metabolic transformations are expected to be N-oxidation and N-demethylation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug molecule to facilitate excretion. For this compound, the key Phase I pathways are:

-

N-Oxidation: The tertiary amine group in the ethylenediamine side chain is susceptible to oxidation, forming a this compound N-oxide metabolite. This reaction is often catalyzed by flavin-containing monooxygenases (FMOs) in addition to CYPs. Studies on the fungus Cunninghamella elegans have demonstrated the formation of N-oxide derivatives of this compound.[1]

-

N-Demethylation: The N,N-dimethylamino group can undergo successive demethylation reactions to form N-desmethylthis compound and N,N-didesmethylthis compound. These reactions are primarily catalyzed by CYP enzymes.[2]

While specific CYP isozymes responsible for this compound metabolism have not been definitively identified in the available literature, CYP3A4 and CYP2D6 are commonly involved in the metabolism of many antihistamines.[3]

Phase II Metabolism

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous substrate is added to the molecule to further increase water solubility and facilitate excretion. For ethylenediamine derivatives, N-glucuronidation of the tertiary amine can occur.[2]

Metabolite Identification

The identification and characterization of this compound metabolites are essential for a complete understanding of its disposition. A combination of analytical techniques is typically employed for this purpose.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating this compound and its metabolites from biological matrices such as plasma and urine.[4][5] Reversed-phase chromatography is commonly used, with mobile phases consisting of acetonitrile or methanol and aqueous buffers. Detection can be achieved using UV-Vis or fluorescence detectors. A high-pressure liquid chromatographic procedure with fluorescence detection has been developed for the determination of this compound in animal feed, human urine, and wastewater.[5]

-

Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation of metabolites. When coupled with HPLC (LC-MS), it allows for the determination of the molecular weights of metabolites and provides fragmentation patterns that aid in identifying the sites of metabolic modification. Thermospray mass spectrometry has been used to characterize this compound and its N-oxide derivatives.[6] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes to increase their volatility.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Metabolism (96 h) | 64% | Cunninghamella elegans | [1] |

| N-Oxide Derivatives (% of organic-soluble metabolites) | 88-95% | Cunninghamella elegans | [1] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound using human liver microsomes (HLMs), a common in vitro model.

Objective: To identify the metabolites of this compound formed by human liver enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the mixture.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

Analyze the sample by LC-MS to identify potential metabolites by comparing the chromatograms and mass spectra of the incubation sample with a control sample (without NADPH).

HPLC Method for this compound and Metabolites

This protocol is a general guideline for the separation of this compound and its potential metabolites.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

-

Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute compounds with increasing hydrophobicity.

Flow Rate: 1.0 mL/min Injection Volume: 10-20 µL Detection:

-

UV: 230 nm

-

Fluorescence: Excitation and emission wavelengths would need to be optimized for this compound and its metabolites. A previously reported method used fluorescence detection for this compound.[5]

Visualizations

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Caption: General workflow for the analysis of this compound metabolites.

Conclusion

This technical guide consolidates the available information on the metabolism and metabolite identification of this compound. While direct human metabolic data is sparse, the established metabolic pathways for structurally similar ethylenediamine antihistamines provide a strong predictive framework. The primary routes of biotransformation are N-oxidation and N-demethylation, likely catalyzed by CYP450 enzymes. Further research utilizing modern analytical techniques such as high-resolution mass spectrometry is necessary to fully elucidate the metabolic profile of this compound in humans, identify the specific CYP isozymes involved, and determine its pharmacokinetic parameters. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to undertake such investigations.

References

- 1. Fungal transformations of antihistamines: metabolism of methapyrilene, this compound and tripelennamine to N-oxide and N-demethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct analysis of microbial extracts containing metabolites of ethylenediamine-type antihistamines via high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace determination of the antihistamines tripelennamine hydrochloride, this compound hydrochloride, and chlorothen citrate in admixture in animal feed, human urine, and wastewater by high-pressure liquid chromatography and use of a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the antihistamines tripelennamine, methapyrilene, and this compound and their N-oxides by thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thenyldiamine's Signature on the Central Nervous System: A Technical Deep Dive

For Immediate Release